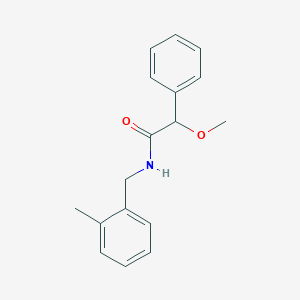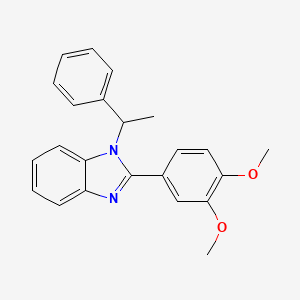![molecular formula C20H14ClN3O4 B3929202 N-[4-(benzoylamino)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B3929202.png)
N-[4-(benzoylamino)phenyl]-2-chloro-4-nitrobenzamide
Descripción general
Descripción
N-[4-(benzoylamino)phenyl]-2-chloro-4-nitrobenzamide, also known as BPN, is a chemical compound that has been extensively studied for its potential therapeutic applications. BPN belongs to the class of benzamides and is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP).
Aplicaciones Científicas De Investigación
N-[4-(benzoylamino)phenyl]-2-chloro-4-nitrobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. In cancer, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy by increasing DNA damage and inducing cell death. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, this compound has anti-inflammatory effects and has been shown to reduce inflammation in animal models of inflammatory disorders such as colitis and arthritis.
Mecanismo De Acción
N-[4-(benzoylamino)phenyl]-2-chloro-4-nitrobenzamide is a potent inhibitor of PARP, an enzyme that plays a critical role in DNA repair. PARP inhibitors such as this compound selectively target cancer cells that have defects in DNA repair pathways, leading to increased DNA damage and cell death. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in cells and animals. In cancer cells, this compound has been shown to increase DNA damage and induce cell death. In the brain, this compound has been shown to reduce oxidative stress and inflammation, leading to neuroprotection. This compound has also been shown to have anti-inflammatory effects in animal models of inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(benzoylamino)phenyl]-2-chloro-4-nitrobenzamide has several advantages for lab experiments, including its potent inhibitory activity against PARP, its ability to enhance the efficacy of chemotherapy and radiation therapy, and its neuroprotective and anti-inflammatory effects. However, this compound also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and treatment duration.
Direcciones Futuras
There are several future directions for research on N-[4-(benzoylamino)phenyl]-2-chloro-4-nitrobenzamide. One area of research is the development of more potent and selective PARP inhibitors that can be used in combination with other cancer therapies. Another area of research is the exploration of this compound's neuroprotective effects in animal models of neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and treatment duration of this compound in various diseases.
Propiedades
IUPAC Name |
N-(4-benzamidophenyl)-2-chloro-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O4/c21-18-12-16(24(27)28)10-11-17(18)20(26)23-15-8-6-14(7-9-15)22-19(25)13-4-2-1-3-5-13/h1-12H,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZXKQNDTYDUGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]-2-phenoxyacetamide](/img/structure/B3929126.png)
![N-{2-[(4-methylphenyl)thio]ethyl}acetamide](/img/structure/B3929130.png)
![N~2~-(4-fluorophenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3929138.png)
![ethyl 4-[N-(2,5-dimethylphenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B3929145.png)

![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3929150.png)
![2-{[2-(2-morpholin-4-ylethyl)piperidin-1-yl]methyl}nicotinic acid](/img/structure/B3929158.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(2-fluorophenyl)benzenesulfonamide](/img/structure/B3929165.png)
![N-ethyl-9-methyl-11-oxo-N-phenyl-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-12-carboxamide](/img/structure/B3929174.png)
![N~2~-(3-chloro-4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3929198.png)
![1-[1-({1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol bis(trifluoroacetate) (salt)](/img/structure/B3929207.png)
![8-[3-(morpholin-4-ylmethyl)benzyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3929215.png)

![ethyl 4-[N-(4-nitrophenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B3929223.png)